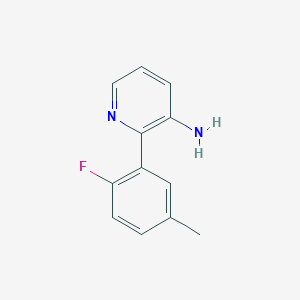

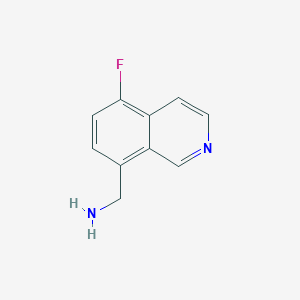

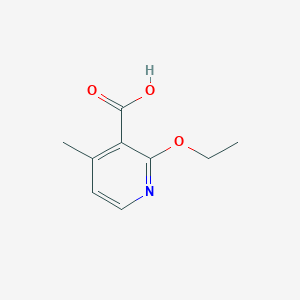

![molecular formula C7H4N4 B1446662 6-Cyanopyrazolo[1,5-a]pyrimidin CAS No. 1260851-17-9](/img/structure/B1446662.png)

6-Cyanopyrazolo[1,5-a]pyrimidin

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that features a fused ring system combining a pyrazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various pharmacologically active molecules .

Wissenschaftliche Forschungsanwendungen

Pyrazolo[1,5-a]pyrimidine-6-carbonitrile has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a compound that has been identified as a strategic compound for optical applications . It has been found to have significant photophysical properties , making it a crucial tool for studying the dynamics of intracellular processes .

Mode of Action

The interaction of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile with its targets is primarily through its photophysical properties . Electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors . This interaction results in changes in the optical properties of the compound, making it useful for various applications .

Biochemical Pathways

Its photophysical properties suggest that it may influence pathways related to light absorption and emission . The downstream effects of these pathways could potentially include changes in cellular imaging and sensing .

Pharmacokinetics

Its tunable photophysical properties suggest that it may have a broad range of bioavailability .

Result of Action

The molecular and cellular effects of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile’s action are primarily related to its optical applications. Its interaction with electron-donating groups can result in changes in light absorption and emission , which can be used to study the dynamics of intracellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile. For instance, its stability under exposure to extreme pH has been studied . Furthermore, its synthesis methodology is simpler and greener as compared to other compounds, suggesting that it may be more environmentally friendly .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves cyclocondensation reactions. One common method is the reaction of 5-aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions . Another approach involves the use of 2,6-dibromopyrazolo[1,5-a]pyrimidine as a starting material, which undergoes sequential site-selective cross-coupling reactions .

Industrial Production Methods

Industrial production methods for pyrazolo[1,5-a]pyrimidine-6-carbonitrile are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimization of reaction conditions to improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.

Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while substitution reactions can produce halogenated derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to pyrazolo[1,5-a]pyrimidine-6-carbonitrile include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

What sets pyrazolo[1,5-a]pyrimidine-6-carbonitrile apart from similar compounds is its specific substitution pattern and the presence of a carbonitrile group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for diverse functionalization and makes it a valuable scaffold in drug discovery and materials science .

Eigenschaften

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-4-9-7-1-2-10-11(7)5-6/h1-2,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJZIMCVNPNPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some efficient synthetic routes to pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives?

A1: Several methods have been reported for synthesizing these compounds. One approach involves a multi-step process starting with the reaction of cyanoacetaldehyde with N,N-dimethylformamide dimethyl acetal to yield (2E)-3-(dimethylamino)-2-formylacrylonitrile. [] This intermediate undergoes ring closure with 3-amino-5-methylpyrazole, followed by hydrolysis to afford the desired 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. [] Another strategy employs a domino three-component condensation-oxidation reaction, utilizing readily available starting materials to generate 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles. []

Q2: How do substituents on the pyrazolo[1,5-a]pyrimidine-6-carbonitrile scaffold influence its reactivity?

A2: The presence of electron-withdrawing or electron-donating groups at various positions can significantly impact the reactivity of these compounds. For instance, 2-substituted 3-dimethylamino-2-propenenitriles readily react with nitrogen nucleophiles like hydrazine hydrate, 5-methyl-1H-pyrazol-3-amine, and 1H-benzo[d]imidazol-2-amine. [] These reactions lead to the formation of diverse heterocyclic systems, including pyrazoles, pyrazolo[1,5-a]pyrimidines, and benzo[4,5]imidazo[1,2-a]pyrimidines. [] The specific substitution pattern on the pyrazolo[1,5-a]pyrimidine-6-carbonitrile core dictates the regioselectivity of these reactions, enabling the synthesis of a variety of substituted derivatives.

Q3: What analytical techniques are employed to characterize and confirm the structures of newly synthesized pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives?

A3: Researchers utilize a combination of spectroscopic and analytical techniques for structural elucidation. NMR spectroscopy, including 1H NMR and HMBC-15N experiments, provides valuable information about the connectivity and environment of atoms within the molecule. [] Additionally, NOE difference experiments help establish spatial relationships between protons, further confirming the assigned structures. Elemental analysis serves as a complementary tool to verify the elemental composition of the synthesized compounds. []

Q4: Have any biological activities been reported for pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives?

A4: Yes, preliminary investigations have shown that certain pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives exhibit promising anticancer activity. [] These compounds were screened against a panel of 60 cancer cell lines by the National Cancer Institute (NCI), demonstrating their potential as lead structures for further development. [] Further research is crucial to elucidate their mechanisms of action and optimize their pharmacological profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

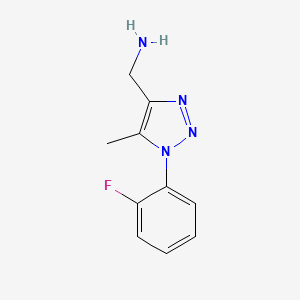

![[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride](/img/structure/B1446580.png)

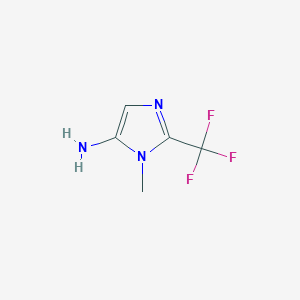

![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)

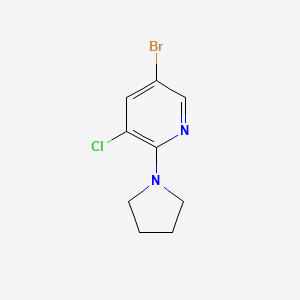

![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1446593.png)

![[2-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1446596.png)

![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide](/img/structure/B1446600.png)